

Toxicological Profile of 5-cyclopropylbenzo[d]dioxole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-cyclopropylbenzo[d][1,3]dioxole

Cat. No.: B8715110

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Disclaimer: No direct toxicological studies on 5-cyclopropylbenzo[d]dioxole have been identified in publicly available literature. This technical guide provides a comprehensive toxicological profile based on data from structurally analogous compounds, primarily the well-studied hepatocarcinogen safrole (5-allylbenzo[d]dioxole), and other relevant methylenedioxyphenyl compounds. The information herein is intended to guide researchers, scientists, and drug development professionals in assessing the potential toxicological risks and in designing appropriate safety evaluation programs for 5-cyclopropylbenzo[d]dioxole.

Executive Summary

5-cyclopropylbenzo[d]dioxole is a synthetic organic compound containing the benzodioxole moiety. While specific toxicological data for this compound is lacking, its structural similarity to safrole and other methylenedioxyphenyl (MDP) compounds raises significant concerns regarding potential hepatotoxicity, genotoxicity, and carcinogenicity. The primary mechanism of toxicity for these compounds involves metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates that can bind to cellular macromolecules, including DNA. The presence of a cyclopropyl group, while sometimes used in drug design to block metabolism, can also be a site of metabolic activation leading to reactive metabolites. Therefore, a thorough toxicological evaluation of 5-cyclopropylbenzo[d]dioxole is imperative. This guide summarizes the known toxicology of related compounds, provides detailed experimental protocols for its assessment, and visualizes key metabolic and toxicological pathways.

Predicted Toxicological Profile Based on Structural Analogs

The toxicological profile of 5-cyclopropylbenzo[d]dioxole is predicted based on the extensive data available for safrole and other MDP compounds.

Metabolism and Bioactivation

The benzodioxole ring is a key structural feature that dictates the metabolism of this class of compounds. Metabolism of MDP compounds can proceed via two main pathways: cleavage of the methylenedioxy bridge and oxidation of the side chain.

- **Metabolism of the Benzodioxole Ring:** The methylenedioxy group can be metabolized by CYP enzymes to form a carbene intermediate, which can then form a metabolic-intermediate complex with the heme iron of CYP enzymes, leading to their inhibition.[1][2][3]
- **Side-Chain Metabolism:** For safrole, the allyl side chain is oxidized by CYPs (such as CYP1A2) to form 1'-hydroxysafrole, a proximate carcinogen.[1][2] This metabolite can be further sulfated to the highly reactive 1'-sulfoxysafrole, which is considered the ultimate carcinogen, capable of forming DNA adducts. Another metabolite, safrole-2',3'-oxide, is also mutagenic.[4]

The cyclopropyl group in 5-cyclopropylbenzo[d]dioxole presents a different metabolic scenario compared to the allyl group of safrole. While cyclopropyl groups can be metabolically stable and are sometimes introduced into drug candidates to block oxidative metabolism, they are also susceptible to metabolism.[5] CYP-mediated oxidation of a cyclopropyl ring can lead to ring-opening and the formation of reactive intermediates.[6][7] Specifically, metabolism of cyclopropylamines has been shown to result in the formation of reactive ring-opened intermediates that can covalently bind to proteins.[5]

Hepatotoxicity

Safrole is a known weak hepatocarcinogen in rodents at higher doses.[4] Its hepatotoxicity is linked to the formation of reactive metabolites that cause cellular damage. Studies in rats have shown that safrole administration can lead to liver lesions, including the degeneration of hepatocytes.[4] Furthermore, safrole has been shown to induce oxidative stress in the liver, as

evidenced by increased lipid hydroperoxides and 8-hydroxy-2'-deoxyguanosine (an indicator of oxidative DNA damage).[8]

Genotoxicity and Carcinogenicity

Safrole is considered to be genotoxic and carcinogenic.[4] Its metabolite, safrole-2',3'-oxide, is mutagenic in the Ames test.[4] The ultimate carcinogenic metabolite, 1'-sulfoxysafrole, can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.

Cytochrome P450 Inhibition

A general characteristic of MDP compounds is their ability to inhibit CYP enzymes.[9] This occurs through the formation of a metabolic-intermediate complex between the carbene metabolite of the methylenedioxy group and the heme iron of the CYP enzyme. This inhibition can lead to drug-drug interactions if 5-cyclopropylbenzo[d]dioxole is co-administered with other drugs that are metabolized by the same CYP isoforms.

Quantitative Toxicological Data for Analogous Compounds

The following tables summarize the available quantitative toxicological data for safrole and the parent compound, 1,3-benzodioxole. This data provides a reference point for the potential toxicity of 5-cyclopropylbenzo[d]dioxole.

Table 1: Acute Toxicity Data

Compound	Species	Route	Parameter	Value	Reference
1,3-Benzodioxole	Rat	Oral	LD50	580 mg/kg	[10]

Table 2: Carcinogenicity Data for Safrole

Species	Route	Parameter	Value	Reference
Rat	Oral	TD50	440 mg/kg/day	[11]
Mouse	Oral	TD50	51 mg/kg/day	[11]

Table 3: In Vitro Cytotoxicity of Safrole Metabolite

Compound	Cell Line	Exposure Time	Parameter	Value	Reference
Safrole-2',3'-oxide	HepG2	24 hours	TC50	361.9 μ M	[4]
Safrole-2',3'-oxide	HepG2	48 hours	TC50	193.2 μ M	[4]

Recommended Experimental Protocols for Toxicological Evaluation

A comprehensive toxicological evaluation of 5-cyclopropylbenzo[d]dioxole should be conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Assays

- Objective: To determine the rate of metabolism of 5-cyclopropylbenzo[d]dioxole by human liver microsomal enzymes, primarily cytochrome P450s.
- Methodology:
 - Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), 5-cyclopropylbenzo[d]dioxole (e.g., 1 μ M), and a NADPH-generating system in phosphate buffer.
 - Incubation: Incubate the mixture at 37°C.

- Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Analysis: Analyze the samples for the remaining concentration of 5-cyclopropylbenzo[d]dioxole using a validated LC-MS/MS method.
- Data Analysis: Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).[\[12\]](#)[\[13\]](#)
- Objective: To determine the potential of 5-cyclopropylbenzo[d]dioxole to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
- Methodology:
 - Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and a range of concentrations of 5-cyclopropylbenzo[d]dioxole.
 - Metabolite Quantification: After a set incubation time, measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.
 - IC₅₀ Calculation: Determine the concentration of 5-cyclopropylbenzo[d]dioxole that causes 50% inhibition (IC₅₀) of the enzyme activity.[\[9\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)
- Objective: To assess the mutagenic potential of 5-cyclopropylbenzo[d]dioxole by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.
- Methodology:
 - Strains: Use a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
 - Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).
 - Exposure: Expose the bacterial strains to a range of concentrations of 5-cyclopropylbenzo[d]dioxole using the plate incorporation or pre-incubation method.

- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Scoring: Count the number of revertant colonies. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Objective: To detect the potential of 5-cyclopropylbenzo[d]dioxole to induce chromosomal damage (clastogenicity) or aneuploidy.
- Methodology:
 - Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
 - Exposure: Treat the cells with a range of concentrations of 5-cyclopropylbenzo[d]dioxole, with and without metabolic activation (S9 mix).
 - Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
 - Harvest and Staining: Harvest the cells, fix, and stain them to visualize the nuclei and micronuclei.
 - Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates genotoxic potential.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

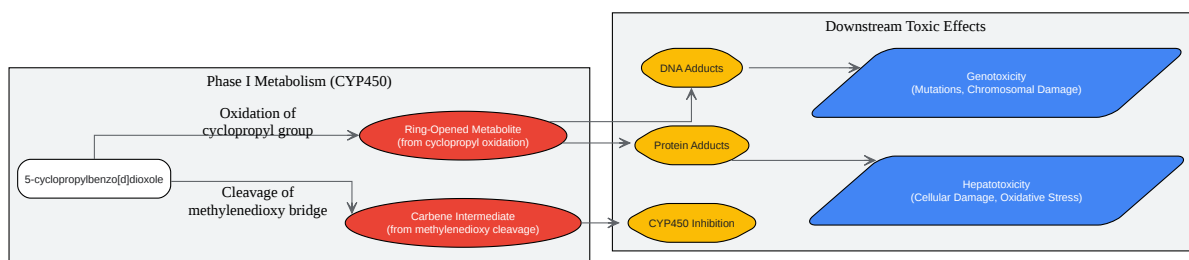
In Vivo Assays

- Objective: To evaluate the potential adverse effects of 5-cyclopropylbenzo[d]dioxole following repeated oral administration for 28 days.
- Methodology:
 - Animals: Use a rodent species, preferably rats.
 - Dose Groups: Administer at least three dose levels of 5-cyclopropylbenzo[d]dioxole and a vehicle control to groups of animals (e.g., 5 males and 5 females per group) daily for 28 days.

- Observations: Conduct daily clinical observations, and measure body weight and food consumption weekly.
- Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Pathology: Perform a full necropsy and histopathological examination of major organs and tissues.[\[26\]](#)[\[27\]](#)
- Objective: To determine if 5-cyclopropylbenzo[d]dioxole or its metabolites form covalent adducts with DNA in vivo.
- Methodology:
 - Dosing: Administer 5-cyclopropylbenzo[d]dioxole to rodents.
 - Tissue Collection: At selected time points, collect target tissues, particularly the liver.
 - DNA Isolation: Isolate DNA from the tissues.
 - Adduct Analysis: Analyze the DNA for the presence of adducts using sensitive techniques such as ³²P-postlabeling or LC-MS/MS.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

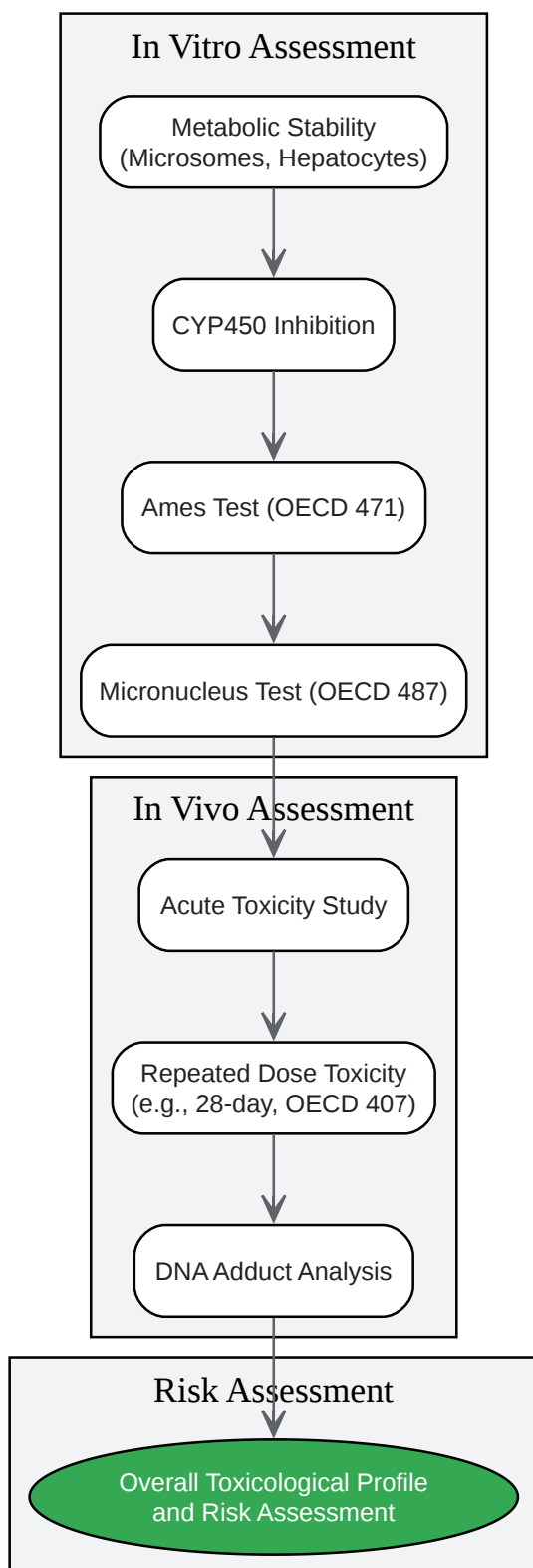
Visualizing Potential Mechanisms of Toxicity

The following diagrams, created using the DOT language for Graphviz, illustrate the predicted metabolic activation pathway of 5-cyclopropylbenzo[d]dioxole and a general workflow for its toxicological assessment.



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Caption: Predicted metabolic activation of 5-cyclopropylbenzo[d]dioxole.



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Caption: Recommended workflow for the toxicological assessment of 5-cyclopropylbenzo[d]dioxole.

Conclusion

In the absence of direct toxicological data, this guide provides a comprehensive overview of the potential toxicological profile of 5-cyclopropylbenzo[d]dioxole based on well-documented evidence from its structural analog, safrole, and the broader class of methylenedioxyphenyl compounds. The primary concerns are metabolism-mediated hepatotoxicity and genotoxicity. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these risks. It is strongly recommended that a thorough in vitro and in vivo toxicological assessment, as outlined in this guide, be conducted to fully characterize the safety profile of 5-cyclopropylbenzo[d]dioxole before any further development or use.

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